molecular formula C15H11BrF3NO3 B5971564 2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B5971564
M. Wt: 390.15 g/mol
InChI Key: JZXFILNRALXZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTA and is known for its unique properties that make it an ideal candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

BPTA exerts its pharmacological effects by inhibiting the activity of FAAH and MAGL. It binds to the active site of these enzymes and prevents the breakdown of endocannabinoids, leading to their accumulation and subsequent activation of cannabinoid receptors. The activation of these receptors produces various physiological effects, including pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects:
BPTA has been shown to produce various biochemical and physiological effects. In animal studies, it has been found to produce analgesic effects, reduce inflammation, and regulate appetite. It has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

BPTA has several advantages for lab experiments. It has a high yield of synthesis, making it a cost-effective method for the production of the compound. It also has a relatively low toxicity profile, making it safe for use in animal studies. However, BPTA has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

BPTA has several potential future directions for research. It can be used as a tool compound to study the role of endocannabinoids in various physiological processes. It can also be used to develop new drugs for the treatment of pain, inflammation, and anxiety disorders. Additionally, further research can be conducted to improve the solubility of BPTA, making it easier to administer in vivo.
Conclusion:
In conclusion, BPTA is a unique chemical compound that has gained significant attention in scientific research. It has several potential applications in the field of biochemistry and pharmacology, including the treatment of pain, inflammation, and anxiety disorders. Further research is needed to fully understand the potential of BPTA and its role in various physiological processes.

Synthesis Methods

The synthesis of BPTA involves the reaction of 4-bromoanisole with 4-(trifluoromethoxy)aniline in the presence of a catalyst, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography. The yield of the product is generally high, making it a cost-effective method for the synthesis of BPTA.

Scientific Research Applications

BPTA has been extensively studied for its potential application in the field of biochemistry and pharmacology. It has been found to be an effective inhibitor of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). FAAH and MAGL are involved in the metabolism of endocannabinoids, which play a crucial role in various physiological processes, including pain sensation, inflammation, and appetite regulation. Inhibition of these enzymes can lead to the accumulation of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO3/c16-10-1-5-12(6-2-10)22-9-14(21)20-11-3-7-13(8-4-11)23-15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXFILNRALXZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.